1-{5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-naphthalen-1-ylurea
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Overview
Description
3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA is a complex organic compound that features a thiadiazole ring, a naphthalene moiety, and a diphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Diphenylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with diphenylmethyl chloride in the presence of a base to form the diphenylmethylsulfanyl group.
Attachment of the Naphthalene Moiety: The final step involves the reaction of the intermediate with naphthyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the diphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, inflammation, or microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Diphenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one
Uniqueness
3-{5-[(DIPHENYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-(NAPHTHALEN-1-YL)UREA is unique due to its combination of a thiadiazole ring, a naphthalene moiety, and a diphenylmethylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20N4OS2 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(5-benzhydrylsulfanyl-1,3,4-thiadiazol-2-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C26H20N4OS2/c31-24(27-22-17-9-15-18-10-7-8-16-21(18)22)28-25-29-30-26(33-25)32-23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-17,23H,(H2,27,28,29,31) |
InChI Key |
HFFKSPYSKXWUSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=C(S3)NC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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